molecular formula C7H15NO2 B3028407 Ethyl 3-dimethylaminopropionate CAS No. 20120-21-2

Ethyl 3-dimethylaminopropionate

Cat. No.: B3028407
CAS No.: 20120-21-2
M. Wt: 145.2 g/mol
InChI Key: IZMJWGJGVGRWBW-UHFFFAOYSA-N
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Description

Ethyl 3-dimethylaminopropionate: is an organic compound with the molecular formula C7H15NO2 . It is a clear, colorless to yellow liquid with an amine-like odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and biology .

Scientific Research Applications

Ethyl 3-dimethylaminopropionate has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous. It is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, Ethyl 3-dimethylaminopropionate is primarily used in the preparation of [3-(dimethylamino)propionyl]guanidine . Its potential for other applications is not explicitly mentioned in the available resources.

Mechanism of Action

Target of Action

Ethyl 3-dimethylaminopropionate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The primary targets of this compound are carboxylic acids and primary amines .

Mode of Action

EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of amide bonds . This process is crucial in peptide synthesis and protein crosslinking to nucleic acids . Additionally, EDC can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known that the compound is immiscible with water . This property may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of amide bonds . This is a crucial process in the synthesis of peptides and proteins, and in the crosslinking of proteins to nucleic acids . The compound can also activate phosphate groups to form phosphomonoesters and phosphodiesters .

Action Environment

The action of this compound is typically employed in the 4.0-6.0 pH range . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . It is also noted that the compound is incompatible with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-dimethylaminopropionate can be synthesized through the esterification of 3-dimethylaminopropionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is typically purified using techniques such as fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-dimethylaminopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Amino Esters: Formed through substitution reactions.

    Amides and Acids: Formed through oxidation reactions.

    Primary and Secondary Amines: Formed through reduction reactions

Comparison with Similar Compounds

  • Ethyl 3-dimethylaminopropanoate
  • N,N-Dimethyl-beta-alanine ethyl ester
  • Ethyl beta-dimethylamino propionate

Comparison: Ethyl 3-dimethylaminopropionate is unique due to its specific reactivity profile and the presence of both an ester and an amine functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-(dimethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJWGJGVGRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902738
Record name NoName_3290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20120-21-2
Record name β-Alanine, N,N-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20120-21-2
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Record name beta-Alanine, N,N-dimethyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20120-21-2
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Record name Ethyl N,N-dimethyl-β-alaninate
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Synthesis routes and methods

Procedure details

To a chilled (-15° C.) reaction vessel there was added; anhydrous dimethylamine (100 grams); ethyl acrylate (250 grams); phenothiazine (0.5 gram); and p-methoxyphenol (0.5 gram). The mixture was maintained at -13° C. for two hours with stirring after which the temperature was allowed to rise to about 25° C. Unreacted dimethylamine and ethyl acrylate were removed by distillation. The product was recovered by distillation at 58° C. and 10 mm. mercury pressure in a yield of 97 percent. The product, designated herein as Amine Catalyst VIII, has the formula, (CH3)2NCH2CH2C(O)OC2H5, as verified analytically by infrared spectroscopy.
Quantity
100 g
Type
reactant
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250 g
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reactant
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0.5 g
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reactant
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0.5 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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